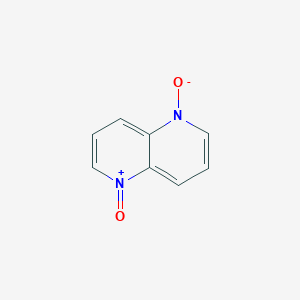
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-, also known as BHT-OP or 2,6-Bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)phenol, is a synthetic antioxidant compound that is widely used in the food, cosmetic, and pharmaceutical industries. BHT-OP is a derivative of butylated hydroxytoluene (BHT) and has been shown to possess potent antioxidant properties that can protect against oxidative stress and free radical damage.
Applications De Recherche Scientifique
Fluorescent Sensing of Zinc Ions Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- derivatives have been used in the synthesis and characterization of Schiff-base compounds for selective fluorescent sensing of zinc(II) ions. These compounds exhibit enhanced emission quantum yield upon interaction with Zn2+ ions, useful in biological and environmental applications (Roy, Dhara, Manassero, & Banerjee, 2009).
Anti-inflammatory Activity Derivatives of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- have demonstrated significant anti-inflammatory activity. In a study comparing new derivatives with indomethacin and vitamin E, one particular compound showed potent anti-inflammatory effects without ulcerogenic activity, indicating potential therapeutic applications (Costantino, Parenti, di Bella, Zanoli, & Baraldi, 1993).
Free Radical Scavenging Synthesized phenol derivatives exhibit moderate activity as free radical scavengers. This suggests their potential use in reducing oxidative stress, a factor in various diseases (Tait, Ganzerli, & Bella, 1996).
Natural Occurrence and Antioxidant Activity A naturally occurring derivative of this phenol has been identified in the leaves of the halophyte plant Mesembryanthemum crystallinum. This compound exhibited high levels of antioxidant activity, indicating its potential use in natural antioxidant formulations (Bouftira, Abdelly, & Sfar, 2007).
Chemosterilization in Pest Control Certain benzylphenol derivatives, including those related to Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-, have been used in the chemosterilization of pests like the screw-worm fly. This application in pest control could be significant for agricultural and environmental management (Pound & Spradbery, 1984).
Catalysis in Organic Reactions Tetranuclear copper(II) complexes involving derivatives of this phenol have been synthesized and shown to be effective catalysts in the oxidation of organic compounds like cyclohexane and toluene. This illustrates the compound's utility in industrial and chemical processes (Roy & Manassero, 2010).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)13-17(18(16)22)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXVJOSGMQDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330126 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2773-49-1 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)
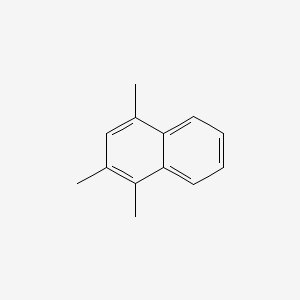
![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)
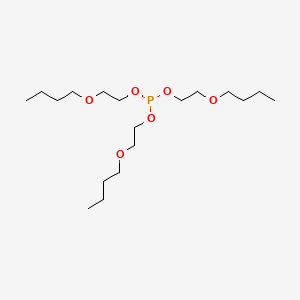
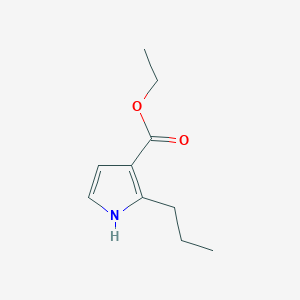


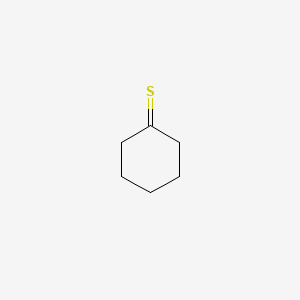
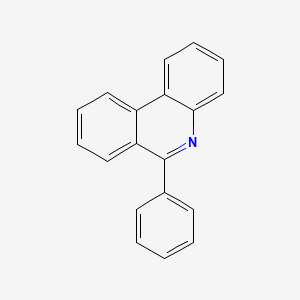

![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)
